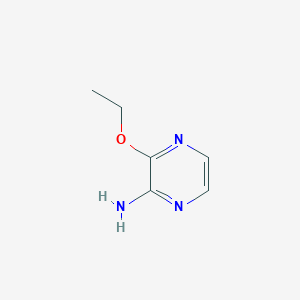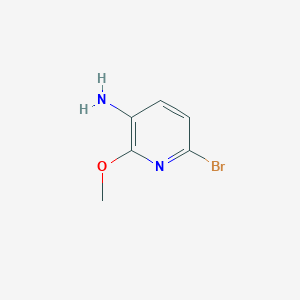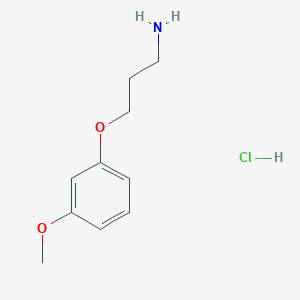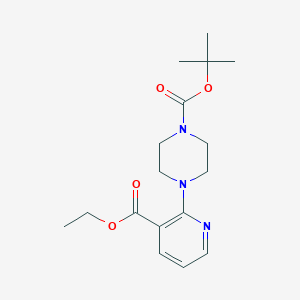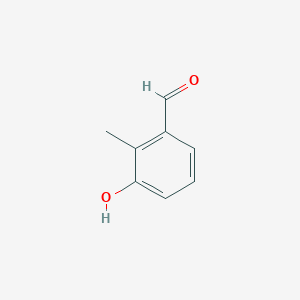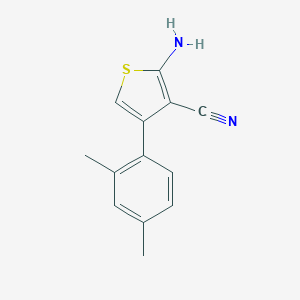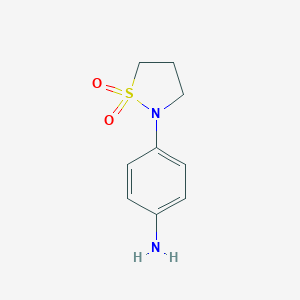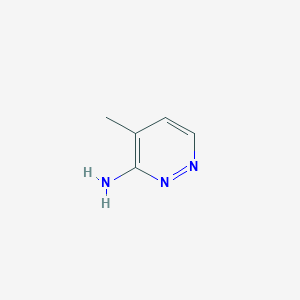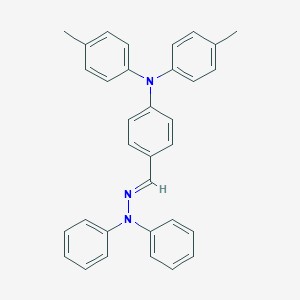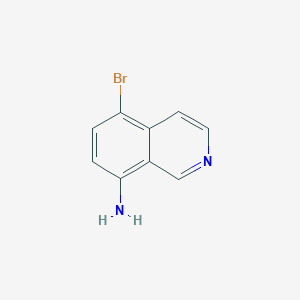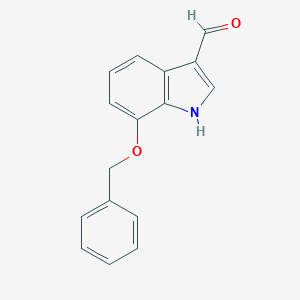
7-Benzyloxyindole-3-carbaldehyde
Overview
Description
7-Benzyloxyindole-3-carbaldehyde (7-BIC) is an organic compound that has been used in various scientific research applications due to its unique chemical and physiological properties. 7-BIC is a benzyloxyindole derivative, which is a type of heterocyclic compound that contains an indole ring and a benzyloxy group. This compound is known for its ability to bind to proteins and other molecules in a reversible manner, making it a valuable tool in various scientific research applications. 7-BIC has been used in biochemical and physiological studies, as well as in laboratory experiments to study the effects of various drugs and compounds.
Scientific Research Applications
Synthesis and Reactivity
- Synthesis of Electrophilic Substitution Products : The synthesis of 3-aryl-2-methyl-4,6-dimethoxyindoles demonstrates typical electrophilic substitution reactions at the C7 position, relevant to the study of 7-Benzyloxyindole-3-carbaldehyde (Jones et al., 2005).
- Preparation of Psilocin Analogs : Studies involving the preparation of 7-bromo derivatives of 4-benzyloxyindole-3-carbaldehyde highlight the compound's significance in analog synthesis (Yamada et al., 2002).
Pharmaceutical Applications
- Synthesis of Anticancer Agents : N'-((3-(substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-(substituted benzo hydrazones) synthesized from benzyloxyindole carbaldehydes have shown potential as anticancer agents (Kumar et al., 2021).
- Development of Antioxidant and Anti-Inflammatory Compounds : The synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives has led to significant antioxidant and anti-inflammatory activities (Sudha et al., 2021).
Chemical Synthesis
- Creation of Complex Chemical Structures : The treatment of indole carbaldehydes has facilitated the synthesis of complex structures like indoloquinones, showcasing the utility of this compound in advanced chemical syntheses (Alamgir et al., 2008).
- Catalytic Transformations : Carbaldehydes like this compound have been used in catalytic transformations to produce novel chemical compounds (Bertha et al., 1998).
Detection and Sensing Applications
- Selective Detection of Metal Ions : Fluorescent probes based on indole carbaldehydes, similar to this compound, have been developed for the selective detection of metal ions like Al3+ (Liu et al., 2020).
Mechanism of Action
Target of Action
The primary target of 7-Benzyloxyindole-3-carbaldehyde is the virulence factors of Staphylococcus aureus, a major agent of nosocomial infections . The compound has been shown to attenuate the virulence of S. aureus by inhibiting its hemolytic ability and reducing staphyloxanthin production, a yellow carotenoid that promotes resistance to reactive oxygen species (ROS) and the host immune system .
Mode of Action
this compound interacts with its targets by modulating the expressions of several virulence genes such as the α-hemolysin gene hla, enterotoxin seb, and the protease genes splA and sspA. It also modulates the expressions of the important regulatory genes agrA and sarA .
Biochemical Pathways
The compound is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The enzymes ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 (CYP) 71B6 play crucial roles in its biosynthesis . AAO1 functions in the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid, while CYP71B6 is relevant for indole-3-carboxylic acid derivative biosynthesis .
Pharmacokinetics
It is also predicted to be a substrate for P-glycoprotein, which could influence its distribution and excretion .
Result of Action
The action of this compound results in a colorless S. aureus that is more easily killed by hydrogen peroxide (H2O2) and by human whole blood . This suggests that the compound could potentially be used in antivirulence strategies against persistent S. aureus infection .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its biosynthesis is specifically induced after treatment with silver nitrate (AgNO3) . .
Safety and Hazards
Future Directions
Indole derivatives, such as 7-Benzyloxyindole-3-carbaldehyde, have attracted increasing attention in recent years due to their potential biological activities . They play a significant role in cell biology and can be used for the treatment of various disorders in the human body . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are important future directions .
Biochemical Analysis
Biochemical Properties
7-Benzyloxyindole-3-carbaldehyde plays a significant role in biochemical reactions. It is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The enzymes ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 (CYP) 71B6 are involved in its biosynthesis . AAO1 functions in the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid, whereas CYP71B6 is relevant for indole-3-carboxylic acid derivative biosynthesis .
Metabolic Pathways
This compound is involved in the metabolic pathways of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives . It interacts with enzymes such as AAO1 and CYP71B6
properties
IUPAC Name |
7-phenylmethoxy-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-10-13-9-17-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNARWQXZOKWYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293830 | |
| Record name | 7-benzyloxyindole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92855-65-7 | |
| Record name | 92855-65-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-benzyloxyindole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)


